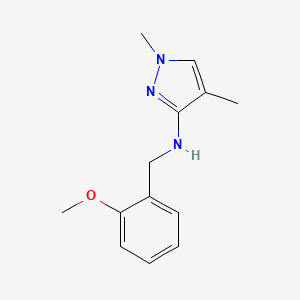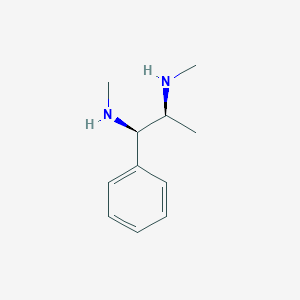![molecular formula C13H15F2N3 B11741368 N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.
Alkylation: The final step involves the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often requires a catalyst or elevated temperature.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
科学的研究の応用
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
作用機序
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring facilitates interactions with active sites. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(2,6-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(3,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning enhances its stability and bioavailability compared to other difluorophenyl derivatives, making it a valuable compound for various applications.
特性
分子式 |
C13H15F2N3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC名 |
N-[(2,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-9(2)18-8-12(7-17-18)16-6-10-5-11(14)3-4-13(10)15/h3-5,7-9,16H,6H2,1-2H3 |
InChIキー |
HFNWPCLSFDCOTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11741285.png)

![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)
![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)



![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741340.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
